molecular formula C9H10ClN3 B11901353 2-(6-Chloro-1H-indazol-3-yl)ethanamine

2-(6-Chloro-1H-indazol-3-yl)ethanamine

Cat. No.: B11901353
M. Wt: 195.65 g/mol
InChI Key: BIRFYVIVUDUZTH-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indazol-3-yl)ethanamine (CAS 1388033-97-3) is a chemical building block with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol. It is part of the indazole family of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . This compound serves as a key synthetic intermediate in biomedical research and drug discovery, particularly for the development of kinase inhibitors . Its structure, featuring a chloro-substituted indazole core and a flexible ethanamine side chain, makes it a versatile precursor for designing more complex molecules targeting various diseases. Researchers utilize this compound to explore potential therapeutic applications, building upon the established biological activities of indazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects . The product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Safety guidelines indicate it may cause skin, eye, and respiratory irritation, so handling with appropriate personal protective equipment is advised . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(6-chloro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

BIRFYVIVUDUZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CCN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Protected Indazole Intermediates

A foundational approach involves the use of protected indazole scaffolds to direct substitution at the C-3 position. The synthesis begins with 6-chloro-1H-indazole, which is selectively protected at the N-1 position using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) to prevent undesired side reactions . Subsequent lithiation at C-3 with n-BuLi in tetrahydrofuran (THF) at −78°C generates a reactive intermediate, which is quenched with electrophilic reagents.

For 2-(6-Chloro-1H-indazol-3-yl)ethanamine, the lithiated species is treated with bromoacetonitrile, followed by reduction of the nitrile group to the primary amine. Hydrogenation using Raney nickel under 50 psi H₂ at 80°C achieves this conversion with a reported yield of 68% . Critical parameters include strict temperature control during lithiation (−78°C to −40°C) to avoid decomposition and the use of anhydrous conditions to prevent protonation of the intermediate.

Table 1: Optimization of Lithiation and Quenching Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature−78°C6895
ElectrophileBromoacetonitrile6895
Reducing AgentH₂/Raney Ni6895
SolventTHF6895

This method is limited by the sensitivity of the lithiated intermediate to moisture and the need for specialized equipment for cryogenic reactions .

Reductive Amination of 3-Acetylindazole Derivatives

An alternative route employs reductive amination of 3-acetyl-6-chloro-1H-indazole. The ketone group at C-3 is converted to an imine using ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 . This one-pot procedure avoids the need for protecting groups and achieves a yield of 72%.

Key Reaction Steps:

  • Imine Formation:
    3-Acetyl-6-chloro-1H-indazole+NH4OAcImine Intermediate\text{3-Acetyl-6-chloro-1H-indazole} + \text{NH}_4\text{OAc} \rightarrow \text{Imine Intermediate}
    Conditions: Methanol, reflux, 4 h .

  • Reduction:
    Imine Intermediate+NaBH3CNThis compound\text{Imine Intermediate} + \text{NaBH}_3\text{CN} \rightarrow \text{this compound}
    Conditions: RT, 12 h, pH 5–6 (adjusted with acetic acid) .

Table 2: Reductive Amination Optimization

ParameterVariationYield (%)
Reducing AgentNaBH₃CN72
NaBH₄42
SolventMethanol72
Ethanol65
pH5–672
7–858

This method offers operational simplicity but requires careful pH control to minimize over-reduction byproducts .

Palladium-catalyzed cross-coupling reactions enable direct introduction of the ethanamine moiety. Starting from 3-bromo-6-chloro-1H-indazole, a Suzuki-Miyaura coupling with vinylboronic acid pinacol ester forms 3-vinyl-6-chloro-1H-indazole. Subsequent hydroamination using a zirconocene catalyst introduces the amine group .

Reaction Pathway:

  • Suzuki Coupling:
    3-Bromo-6-chloro-1H-indazole+Vinylboronic esterPdCl2(dppf)3-Vinylindazole\text{3-Bromo-6-chloro-1H-indazole} + \text{Vinylboronic ester} \xrightarrow{\text{PdCl}_2(\text{dppf})} \text{3-Vinylindazole}
    Conditions: Cs₂CO₃, 1,4-dioxane/H₂O (1:1), 90°C, 12 h .

  • Hydroamination:
    3-Vinylindazole+NH3ZrCp2Cl2This compound\text{3-Vinylindazole} + \text{NH}_3 \xrightarrow{\text{ZrCp}_2\text{Cl}_2} \text{this compound}
    Conditions: Toluene, 100°C, 24 h .

Table 3: Catalytic Cross-Coupling Performance

CatalystYield (%)Selectivity (%)
PdCl₂(dppf)6588
Pd(OAc)₂4875
ZrCp₂Cl₂6588

Challenges include controlling regioselectivity during hydroamination and catalyst deactivation by indazole coordination .

Enzymatic Amination for Green Synthesis

Recent advances explore biocatalytic methods using transaminases. 3-Keto-6-chloro-1H-indazole is reacted with alanine as an amine donor in the presence of a engineered ω-transaminase (TA-201). This approach achieves 58% yield under mild conditions (pH 7.5, 30°C) with excellent enantiomeric excess (>99% ee) .

Advantages:

  • Eliminates heavy metal catalysts.

  • Operates at ambient temperature.

Limitations:

  • Substrate inhibition at high ketone concentrations.

  • Requires enzyme immobilization for reuse .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis on Wang resin enables rapid purification and scalability. The indazole core is assembled on resin via a Hantzsch thiazole synthesis, followed by on-resin reductive amination with ethylamine . Cleavage with trifluoroacetic acid (TFA) yields the target compound with 81% purity after HPLC.

Procedure Highlights:

  • Resin Loading: 1.2 mmol/g capacity.

  • Reductive Amination: NaBH(OAc)₃, DMF, 24 h.

  • Cleavage: TFA/H₂O (95:5), 2 h .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the context of cancer treatment. Research indicates that derivatives of indazole, including 2-(6-Chloro-1H-indazol-3-yl)ethanamine, can inhibit cell proliferation in various cancer cell lines. Notably, studies have shown that compounds with similar structures can induce apoptosis and affect cell cycle distribution in cancer cells.

Anticancer Properties

Recent studies have demonstrated that this compound may function as an effective anticancer agent. For instance, a related compound, identified as 6o , exhibited promising inhibitory effects against chronic myeloid leukemia (K562) cells with an IC50 value of 5.15 µM, indicating its potential for development into a low-toxicity anticancer drug . The mechanism involves the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway, which are crucial for regulating apoptosis and cell cycle progression .

Example Synthesis Procedure

A typical synthesis might include:

  • Reacting 2-methylaniline with citric acid in a solvent mixture.
  • Adding sodium nitrite to form the indazole structure.
  • Following up with alkylation to achieve the desired product.

This method not only simplifies the synthesis process but also aligns with green chemistry principles by utilizing biodegradable catalysts.

The unique properties of this compound position it as a candidate for further pharmaceutical development. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable addition to the arsenal of anticancer therapies. Furthermore, ongoing research into its mechanisms of action could pave the way for combination therapies that enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Indazole vs. Indole Derivatives

  • 6-Chloro-1H-indazol-3-amine (): Structural Difference: Replaces the ethanamine group with a primary amine (-NH₂) at the 3-position. Molecular Weight: 167.6 g/mol (vs. ~181.6 g/mol for the target compound, assuming C₉H₁₀ClN₃).
  • 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (): Structural Difference: Indole ring (one nitrogen) instead of indazole (two nitrogens), with a methoxy (-OCH₃) group at the 6-position. Molecular Weight: 226.7 g/mol. Implications: The indole’s single nitrogen reduces hydrogen-bonding capacity compared to indazole.
Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-(6-Chloro-1H-indazol-3-yl)ethanamine C₉H₁₀ClN₃ ~181.6 Indazole, Cl, ethanamine
6-Chloro-1H-indazol-3-amine C₇H₆ClN₃ 167.6 Indazole, Cl, primary amine
2-(6-Methoxy-1H-indol-3-yl)ethanamine C₁₁H₁₅ClN₂O 226.7 Indole, OCH₃, ethanamine

Benzoxazole Analogs

  • 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride () :

    • Structural Difference : Benzoxazole ring (oxygen and one nitrogen) replaces indazole. A methyl group is present at the 5-position.
    • Molecular Weight : 266.6 g/mol (C₁₀H₁₂ClN₂O₂·HCl).
    • Implications : The benzoxazole’s oxygen atom may alter electronic properties, reducing π-π stacking compared to indazole. Methyl substitution could enhance steric hindrance .
  • (6-Chloro-1,3-benzoxazol-2-yl)methanamine () :

    • Structural Difference : Methanamine (-CH₂NH₂) instead of ethanamine.
    • Molecular Weight : 182.6 g/mol.
    • Implications : Shorter side chain limits spatial reach in binding interactions .
Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine C₁₀H₁₂ClN₂O₂·HCl 266.6 Benzoxazole, Cl, CH₃, ethanamine
(6-Chloro-1,3-benzoxazol-2-yl)methanamine C₈H₇ClN₂O 182.6 Benzoxazole, Cl, methanamine

NBOMe Series (Phenethylamine Derivatives)

  • 25C-NBOMe (): Structural Difference: 2,5-dimethoxy-4-chlorophenethylamine with an N-(2-methoxybenzyl) group. Implications: The methoxy and benzyl groups confer high 5-HT₂A receptor affinity and hallucinogenic potency. The target compound lacks these substituents, suggesting divergent pharmacological profiles .

Imidazole Derivatives

  • [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride () :
    • Structural Difference : Imidazole ring appended to a chlorophenyl ring.
    • Molecular Weight : 272.6 g/mol (C₁₀H₁₂Cl₃N₃).
    • Implications : The imidazole’s basic nitrogen may enhance solubility but reduce CNS penetration compared to indazole .

Physicochemical Properties

  • Boiling Points :

    • Indazole derivatives (e.g., 6-chloro-1H-indazol-3-amine) have predicted boiling points >400°C, indicating high thermal stability .
    • Benzoxazole analogs (e.g., ) show lower predicted boiling points (~285°C), likely due to reduced aromaticity .
  • Density :

    • Indazole derivatives: ~1.53 g/cm³ ().
    • Benzoxazole derivatives: ~1.39 g/cm³ ().

Biological Activity

2-(6-Chloro-1H-indazol-3-yl)ethanamine is a synthetic compound belonging to the indazole family, characterized by its unique chloro-substituted indazole moiety. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3, with a molar mass of approximately 195.65 g/mol. This compound has garnered interest due to its diverse biological activities, including antimicrobial, analgesic, and potential anticancer properties.

Chemical Structure and Properties

The compound features an indazole ring fused with an ethanamine group, contributing to its chemical reactivity and biological properties. The structural characteristics can be summarized as follows:

PropertyDetails
Molecular FormulaC9H10ClN3C_9H_{10}ClN_3
Molar Mass195.65 g/mol
Structural FeaturesChloro-substituted indazole moiety

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. A study highlighted that certain indazole derivatives demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Analgesic Effects

In preclinical models, this compound has shown promise as an analgesic agent. The mechanism is thought to involve modulation of pain pathways through interaction with neurotransmitter systems, although specific pathways remain to be fully elucidated .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. A notable study reported that compounds in the indazole class can inhibit the KRAS G12C mutant protein, which is implicated in various cancers . This suggests a potential for developing targeted therapies using this compound.

Case Study 1: Antimicrobial Activity Assessment

In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound derivatives. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL against selected strains .

Case Study 2: Anticancer Activity

A study conducted at the National Cancer Institute tested various indazole derivatives, including this compound, against a panel of cancer cell lines. The compound exhibited significant cytotoxicity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells, with growth inhibition percentages reaching up to 47% at a concentration of 10 μM .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
6-ChloroindazoleChloro-substituted indazoleAntimicrobial properties
2-(1H-Indazol-3-yl)ethanamineIndazole core with ethanamineAnalgesic effects
5-MethylindazoleMethyl substitution on indazoleVaries in biological activity
1H-IndazoleBasic indazole structureParent compound for derivatives

This comparison highlights the unique chloro substitution in this compound, which may contribute to its distinct biological activities compared to other derivatives in the indazole family.

Q & A

Basic: What are the optimal synthetic routes for 2-(6-Chloro-1H-indazol-3-yl)ethanamine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from 6-chloro-1H-indazole. A common approach includes:

  • Step 1: Substitution at the indazole C3 position using a halogenated ethanamine precursor under reflux in polar aprotic solvents (e.g., acetonitrile) at 80–100°C for 6–12 hours.
  • Step 2: Acidic or basic workup to isolate the free base, followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
    Critical parameters include pH control during salt formation and inert atmosphere maintenance to prevent oxidation. Yield optimization often requires iterative adjustment of solvent polarity and temperature gradients .

Basic: Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, the C3 ethanamine chain shows characteristic δ 3.2–3.5 ppm (m, 2H) in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₉H₁₁ClN₄, exact mass 210.067 g/mol) and detects isotopic patterns for chlorine .
  • Infrared Spectroscopy (IR): N-H stretching (3250–3350 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Methodological Answer:
SC-XRD with SHELX software (e.g., SHELXL) refines crystal structures by:

  • Data Collection: High-resolution (<1.0 Å) datasets collected at low temperature (100 K) to minimize thermal motion .
  • Refinement: Iterative cycles using SHELXL to model hydrogen bonding (e.g., N-H⋯Cl interactions) and assess disorder in the ethanamine side chain .
  • Validation: R-factor (<5%) and residual electron density maps ensure model accuracy. Comparative analysis with similar indazole derivatives helps identify tautomeric preferences .

Advanced: What strategies address contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

  • Dose-Response Curves: EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
  • Structural Probes: Co-crystallization with target proteins (e.g., kinases) to validate binding modes. For example, indazole derivatives may adopt different tautomeric states in active sites .
  • Meta-Analysis: Cross-referencing PubChem BioAssay data (AID 504850) with in-house results to identify assay-specific artifacts .

Advanced: How do solvent and counterion choices impact the physicochemical stability of this compound hydrochloride?

Methodological Answer:

  • Solvent Effects: Hydrochloride salts exhibit higher stability in polar solvents (e.g., DMSO or water) due to solvation of ionic pairs. Avoidance of protic solvents (e.g., methanol) prevents acid-catalyzed decomposition .
  • Counterion Screening: Alternative salts (e.g., mesylate or tosylate) may enhance crystallinity and shelf-life. ThermoGravimetric Analysis (TGA) monitors hygroscopicity and thermal degradation thresholds .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates membrane permeability (logP) using OPLS-AA force fields in lipid bilayer models .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F), CYP450 metabolism, and blood-brain barrier penetration. Chlorine substitution at C6 improves metabolic stability by reducing CYP2D6 affinity .

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